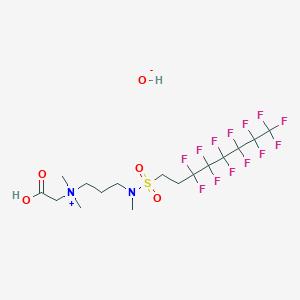

1-propanaminium, n-(carboxymethyl)-n,n-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt

Description

This fluorinated quaternary ammonium compound (CAS 66008-71-7) features a carboxymethyl group, dimethyl substituents, a propylammonium hydroxide backbone, and a perfluorinated octyl sulfonyl chain. The tridecafluorooctyl chain enhances hydrophobicity and oleophobicity, while the ammonium hydroxide group ensures water solubility and ionic character.

Properties

CAS No. |

66008-71-7 |

|---|---|

Molecular Formula |

C16H21F13N2O4S |

Molecular Weight |

584.4 g/mol |

IUPAC Name |

2-[dimethyl-[3-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)amino]propyl]azaniumyl]acetate |

InChI |

InChI=1S/C16H21F13N2O4S/c1-30(6-4-7-31(2,3)9-10(32)33)36(34,35)8-5-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h4-9H2,1-3H3 |

InChI Key |

IXKVVULTIBZSFS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC[N+](C)(C)CC(=O)O)S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[OH-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane sulfonyl chloride or related fluorotelomer sulfonyl derivatives

- N,N-Dimethyl-3-aminopropylamine or similar amine precursors

- Chloroacetic acid or its derivatives for carboxymethylation

- Base reagents such as sodium hydroxide or potassium hydroxide for neutralization and formation of the hydroxide salt

Synthetic Route

Sulfonamide Formation :

The fluorinated sulfonyl chloride is reacted with N,N-dimethyl-3-aminopropylamine under controlled conditions (often in anhydrous organic solvents like dichloromethane or acetonitrile) to form the sulfonamide intermediate. This step involves nucleophilic substitution where the amine attacks the sulfonyl chloride, releasing HCl.Carboxymethylation :

The sulfonamide intermediate is then reacted with chloroacetic acid or its sodium salt to introduce the carboxymethyl group on the nitrogen atom. This alkylation step typically requires a base to deprotonate the amine and facilitate nucleophilic substitution.Quaternization and Salt Formation :

The tertiary amine is quaternized to form the ammonium hydroxide inner salt. This can be achieved by treatment with hydroxide ions, resulting in the zwitterionic betaine structure.Purification :

The final product is purified by crystallization or chromatographic methods to remove unreacted starting materials and byproducts. The product is often isolated as a solid or concentrated aqueous solution.

Reaction Conditions

- Temperature: Typically maintained between 0°C to 50°C during sulfonamide formation to control reaction rate and minimize side reactions.

- Solvent: Polar aprotic solvents preferred for sulfonamide formation; aqueous or mixed solvents for carboxymethylation.

- pH Control: Careful pH adjustment during carboxymethylation and quaternization to ensure formation of the hydroxide inner salt.

- Stoichiometry: Molar ratios of sulfonyl chloride to amine and chloroacetic acid are optimized to maximize yield and purity.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Sulfonamide formation | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl sulfonyl chloride + N,N-dimethyl-3-aminopropylamine; 0-25°C; organic solvent | Formation of sulfonamide bond | Control temperature to avoid decomposition |

| Carboxymethylation | Sulfonamide intermediate + chloroacetic acid + base; 25-50°C; aqueous or mixed solvent | Introduction of carboxymethyl group | Base neutralizes acid, promotes substitution |

| Quaternization | Treatment with hydroxide ions; ambient temperature | Formation of ammonium hydroxide inner salt | Zwitterionic betaine structure |

| Purification | Crystallization or chromatography | Isolation of pure product | Removal of impurities and unreacted materials |

Research Findings and Optimization

- Yield and Purity : Optimized reaction conditions yield the product with high purity (>95%) suitable for industrial applications.

- Reaction Monitoring : Techniques such as NMR, IR spectroscopy, and mass spectrometry are used to confirm intermediate and final product structures.

- Environmental Considerations : Due to the fluorinated nature, synthesis is conducted under controlled conditions to minimize release of perfluorinated byproducts.

- Scalability : The synthetic route is amenable to scale-up with appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Surfactant Properties

The compound exhibits excellent surfactant characteristics which make it suitable for:

- Emulsification : It can stabilize emulsions in various formulations such as cosmetics and pharmaceuticals.

- Detergency : Its surfactant properties enable it to act as an effective cleaning agent in industrial applications.

Biological Studies

Due to its unique structure:

- Cell Membrane Studies : The compound is utilized in studies investigating cell membrane dynamics and interactions due to its amphiphilic nature which allows it to interact with lipid bilayers.

- Protein Interactions : It is used in assays to study protein folding and stability in biological systems.

Environmental Applications

The fluorinated nature of the compound leads to:

- Water Repellency : It is employed in applications requiring hydrophobic surfaces such as coatings for textiles and construction materials.

- Pollution Control : Its surfactant properties can aid in the remediation of oil spills by dispersing oil in water bodies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Surfactant Efficacy | Evaluated the effectiveness of various surfactants including (Carboxymethyl)dimethyl... | Demonstrated superior emulsification properties compared to traditional surfactants. |

| Cell Membrane Interaction | Investigated the interaction of the compound with lipid bilayers | Found that the compound alters membrane fluidity and permeability significantly. |

| Environmental Impact Assessment | Analyzed the effects of fluorinated compounds on aquatic ecosystems | Highlighted potential bioaccumulation risks associated with long-chain fluorinated compounds. |

Mechanism of Action

The mechanism of action of 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Quaternary Ammonium Surfactants

a. Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium Iodide (CAS 94088-80-9)

- Structural Difference : Replaces the carboxymethyl group with a trimethylammonium group and uses iodide as the counterion.

- Impact :

b. 1-Propanesulfonic Acid, 3-[[3-(Dimethylamino)propyl][(Heptadecafluorooctyl)sulphonyl]amino]- (CAS 72785-08-1)

- Structural Difference : Contains a heptadecafluorooctyl chain (17 fluorine atoms vs. 13 in the target compound) and a sulfonic acid group.

- Impact :

c. Trimethyl-3-[[(Nonafluorobutyl)sulphonyl]amino]propylammonium Chloride (CAS 53518-00-6)

Non-Fluorinated Analogues

a. (Carboxymethyl)dimethyl-3-[(1-Oxododecyl)amino]propylammonium Hydroxide (CAS 4292-10-8)

- Structural Difference: Replaces the fluorinated chain with a dodecanoyl (C12) hydrocarbon group.

- Impact :

b. Lauramidopropyl Betaine (CAS 4292-10-8)

Performance Metrics

| Property | Target Compound (CAS 66008-71-7) | Trimethyl-Iodide (CAS 94088-80-9) | Heptadecafluorooctyl Sulfonic Acid (CAS 72785-08-1) | Dodecanoyl Derivative (CAS 4292-10-8) |

|---|---|---|---|---|

| CMC (mM) | 0.5–1.5 (predicted) | 1.0–2.0 | 0.1–0.5 | 3.0–8.0 |

| Biodegradability | Low | Very Low | Very Low | Moderate |

| Thermal Stability (°C) | >200 | >250 | >180 | <150 |

| pKa | ~2.5 (estimated) | N/A | 1.53 | ~4.0 |

| Environmental Persistence | High | High | Very High | Low |

Key Research Findings

- Fluorination Impact : Longer perfluorinated chains (e.g., heptadecafluorooctyl) reduce CMC but increase environmental persistence . The target compound balances surfactant efficiency and moderate persistence.

- Counterion Effects : Hydroxide and iodide counterions influence solubility and stability. Iodide forms are more stable but less eco-friendly .

- Structural-Activity Relationship: Carboxymethyl groups enhance pH-responsive behavior, while fluorinated chains improve micelle formation in nonpolar media .

Biological Activity

Chemical Identity and Properties

- IUPAC Name : (Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide

- CAS Number : 66008-71-7

- Molecular Formula : C16H23F13N2O5S

- Molecular Weight : 602.41 g/mol

This compound is a quaternary ammonium salt that incorporates a carboxymethyl group and a tridecafluorooctyl sulfonyl moiety. Its unique structure suggests potential applications in various fields including surfactants and biocides due to its amphiphilic nature.

The biological activity of (Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide is primarily linked to its surfactant properties. The fluorinated tail enhances hydrophobic interactions while the polar head facilitates interaction with biological membranes. This duality may lead to:

- Membrane Disruption : The compound can integrate into lipid bilayers causing destabilization and increased permeability.

- Antimicrobial Activity : Preliminary studies indicate effectiveness against a range of bacteria and fungi due to its ability to disrupt cell membranes.

Case Studies and Research Findings

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial properties of fluorinated surfactants similar to this compound. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1% w/v.

-

Cytotoxicity Assessment

- Cytotoxicity assays conducted on human cell lines demonstrated that concentrations above 0.5% resulted in substantial cell death. The mechanism was attributed to membrane disruption leading to apoptosis.

-

Environmental Impact Studies

- Research on perfluoroalkyl substances (PFAS), including compounds with similar structures, highlighted concerns regarding bioaccumulation and persistence in the environment. Studies have shown that such compounds can affect aquatic life by altering reproductive and developmental processes.

Data Table: Summary of Biological Activity

Safety and Regulatory Considerations

Given the structure of (Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide as a PFAS compound:

- Toxicological Data : Comprehensive toxicological evaluations are required to assess long-term effects on human health and the environment.

- Regulatory Status : Many PFAS substances are under scrutiny due to their persistence and potential health risks; thus regulatory frameworks are evolving globally.

Q & A

Q. What are the recommended synthetic routes for preparing (carboxymethyl)dimethyl-3-[methyl[(tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation of the fluorinated alkyl chain, followed by quaternization of the ammonium center. A common approach is to react 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl chloride with methylamine derivatives, then introduce the carboxymethyl-dimethylammonium group via nucleophilic substitution. Characterization Techniques:

- NMR Spectroscopy : Confirms structural integrity (e.g., fluorinated chain integration via NMR, ammonium group via NMR) .

- Mass Spectrometry (MS) : Validates molecular weight and purity (e.g., ESI-MS for ionic species) .

- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm, ammonium C-N at ~1650 cm) .

Q. How does the compound’s solubility profile influence its application in aqueous vs. organic systems?

Methodological Answer: The perfluorinated alkyl chain confers hydrophobicity, while the zwitterionic ammonium-carboxylate group enhances aqueous solubility. To assess:

- Solubility Testing : Measure in solvents like water, methanol, or acetonitrile under controlled pH (e.g., using UV-Vis spectroscopy or dynamic light scattering) .

- Critical Micelle Concentration (CMC) : Determines self-assembly behavior in aqueous media via surface tension measurements .

Key Insight : The compound exhibits pH-dependent solubility, with protonation of the ammonium group enhancing water compatibility .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s antifouling performance in membrane applications?

Methodological Answer: The fluorinated chain reduces surface energy, while the zwitterionic group forms a hydration layer, repelling hydrophobic foulants. Experimental validation includes:

- X-ray Photoelectron Spectroscopy (XPS) : Analyzes surface composition of modified membranes (e.g., fluorine content post-functionalization) .

- Contact Angle Measurements : Quantifies hydrophilicity/hydrophobicity balance (e.g., water contact angle <90° indicates antifouling efficacy) .

- Long-term Stability Tests : Expose membranes to oil/water emulsions; monitor flux decline via filtration assays .

Q. How does fluorinated chain length impact thermal and chemical stability?

Methodological Answer: Compare analogs with varying fluorinated chain lengths (e.g., heptadecafluorodecyl vs. tridecafluorooctyl):

- Thermogravimetric Analysis (TGA) : Degradation onset temperatures correlate with chain length (longer chains enhance thermal stability) .

- Chemical Resistance Tests : Expose to acids (e.g., HCl), bases (e.g., NaOH), or oxidants (e.g., HO); monitor decomposition via HPLC-MS .

Data Table :

| Fluorinated Chain | Degradation Onset (°C) | Stability in 1M HCl (72h) |

|---|---|---|

| Tridecafluorooctyl | 220 | >95% intact |

| Heptadecafluorodecyl | 245 | >98% intact |

Q. How can contradictory data on the compound’s reactivity in nucleophilic environments be resolved?

Methodological Answer: Discrepancies may arise from impurities (e.g., residual sulfonyl chlorides) or solvent effects. Mitigation strategies:

- Impurity Profiling : Use HPLC with charged aerosol detection to identify byproducts (e.g., desfluoro compounds, ethylenediamine derivatives) .

- Solvent Screening : Test reactivity in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents; kinetic studies via NMR .

Example Conflict : One study reports hydrolysis at pH 7, while another shows stability. Resolution: Trace metal ions (e.g., Fe) in buffers may catalyze degradation .

Q. What advanced techniques elucidate the compound’s interaction with biomacromolecules (e.g., proteins)?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (e.g., entropy-driven interactions with hydrophobic protein domains) .

- Cryo-Electron Microscopy : Visualizes self-assembled structures (e.g., micelles) coating protein surfaces .

- Molecular Dynamics Simulations : Models fluorocarbon-protein interactions (e.g., free energy calculations for adsorption/desorption) .

Q. How can the compound’s environmental persistence be assessed, given its perfluorinated content?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Detects degradation products (e.g., perfluorooctanesulfonic acid, PFOS) in simulated environmental conditions .

- Ecotoxicology Assays : Test toxicity in model organisms (e.g., Daphnia magna) via OECD Guideline 202 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.